molecular formula C21H15N3O2S B2764233 4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 441289-94-7

4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Cat. No. B2764233
CAS RN: 441289-94-7
M. Wt: 373.43
InChI Key: PGBACTAMQDZYCQ-UHFFFAOYSA-N
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Description

The compound “4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of its constituent rings, including aromaticity in the phenyl and pyridine rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings .

Scientific Research Applications

Drug Discovery and Development

DNDI1417740: has potential applications in the field of drug discovery, particularly as a lead compound for the development of new medications. Its structure suggests that it could bind to various biological targets, influencing their activity and potentially leading to therapeutic effects. The compound’s interactions with proteins such as Mitogen-activated protein kinase 14 could be explored to develop treatments for diseases where this enzyme plays a role.

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential uses in medicine or other fields .

properties

IUPAC Name

4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-10-12-22-13-11-15)16-6-8-18(9-7-16)26-17-4-2-1-3-5-17/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBACTAMQDZYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

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